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D-[4-13C]Xylose

Cat. No.: B1161296
M. Wt: 151.12
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Description

Significance of Stable Isotope Tracing in Elucidating Biological Pathways

Stable isotope tracing is a powerful technique for investigating the dynamics of biochemical reactions within living systems. mdpi.com By introducing molecules labeled with stable isotopes like ¹³C, ¹⁵N, or ²H, researchers can track the journey of these atoms through various metabolic pathways. mdpi.com This provides invaluable information on nutrient utilization, energy production, and biosynthesis. mdpi.com

Evolution of Isotope Tracing Techniques in Biochemical Research

The concept of using isotopically labeled compounds to trace metabolic pathways is a well-established scientific principle. oup.com The earliest studies in the 1930s utilized deuterium. oup.com Initially, radioisotopes such as ¹⁴C were widely used due to the ease and sensitivity of their detection. nih.gov However, concerns over the use of ionizing radiation in humans, coupled with advancements in analytical instrumentation, led to a resurgence in the use of stable isotopes. nih.gov

The development of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal. oup.comnih.gov Early mass spectrometers were not commonly available and often had to be constructed based on published information. nih.gov Today's advanced instrumentation allows for the precise measurement of isotopic abundance in complex biological samples, making stable isotopes indispensable tools in metabolic research. nih.govphysoc.org

Role of ¹³C-Labeling in Quantitative Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (MFA) has become a cornerstone of systems biology and metabolic engineering for quantifying the rates (fluxes) of intracellular metabolic reactions. 13cflux.netcortecnet.com This technique involves feeding cells a substrate labeled with the stable isotope ¹³C. numberanalytics.com The labeled carbon atoms are then incorporated into various metabolic intermediates. numberanalytics.com By measuring the distribution of the ¹³C label in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative rates of different metabolic pathways. numberanalytics.comnumberanalytics.com

The core principle of ¹³C-MFA lies in tracing the fate of these labeled substrates as they are processed by the cell. numberanalytics.com The resulting labeling patterns in downstream metabolites provide a detailed snapshot of the cell's metabolic state. 13cflux.netnumberanalytics.com This quantitative approach offers several advantages, including high accuracy in estimating metabolic fluxes and the ability to measure fluxes through multiple pathways simultaneously. numberanalytics.com ¹³C-MFA is a versatile tool used to:

Characterize Strains: Gain insights into metabolic pathway activity under different conditions. 13cflux.net

Identify Engineering Targets: Pinpoint metabolic bottlenecks to optimize the production of desired compounds. 13cflux.net

Validate Hypotheses: Verify the effects of genetic modifications on the metabolic network. 13cflux.net

D-Xylose as a Central Carbon Source and its Metabolic Relevance

D-xylose, a five-carbon sugar, is a significant component of lignocellulosic biomass, the most abundant renewable resource on Earth. osti.govpnas.org Its prevalence and role in various biological systems make it a key substrate for both natural and engineered metabolic processes.

Ubiquity of Xylose in Various Biological Systems and Biomass

D-xylose is the primary constituent of xylans, which form a major part of hemicellulose in plant cell walls. nih.govrsc.org It is the second most abundant monosaccharide in nature after glucose, making up a significant fraction of the dry weight of lignocellulosic materials like wood and agricultural residues. rsc.orgnih.gov In addition to its structural role in plants, xylose can be metabolized by a variety of microorganisms, including bacteria and fungi. nih.govwikipedia.org

The metabolism of D-xylose typically proceeds through several distinct pathways:

Oxido-Reductase Pathway: Found in eukaryotic microorganisms, this pathway involves the reduction of D-xylose to xylitol (B92547), followed by oxidation to D-xylulose. wikipedia.org

Isomerase Pathway: Common in prokaryotes, this pathway directly converts D-xylose to D-xylulose. wikipedia.org

Oxidative Pathways (Weimberg and Dahms): These pathways, also found in prokaryotes, involve the oxidation of D-xylose to D-xylonic acid and subsequent intermediates. nih.govwikipedia.org

Major D-Xylose Metabolic Pathways in Microorganisms
PathwayKey EnzymesTypical OrganismsInitial Conversion Step
Oxido-ReductaseXylose Reductase (XR), Xylitol Dehydrogenase (XDH)Eukaryotic microorganisms (e.g., fungi)D-Xylose → Xylitol
IsomeraseXylose Isomerase (XI)Prokaryotes (e.g., bacteria)D-Xylose → D-Xylulose
Weimberg (Oxidative)D-xylose dehydrogenase, lactonase, xylonate dehydrataseProkaryotesD-Xylose → D-xylonolactone → D-xylonic acid
Dahms (Oxidative)D-xylose dehydrogenase, lactonase, xylonate dehydrataseProkaryotesD-Xylose → D-xylonolactone → D-xylonic acid

Rationale for Positional ¹³C-Labeling (e.g., D-[4-¹³C]Xylose) as a Specific Metabolic Probe

While uniformly labeled substrates (e.g., [U-¹³C]glucose) are useful for general metabolic studies, positionally labeled tracers like D-[4-¹³C]Xylose offer a more granular view of metabolic pathways. mdpi.comnih.gov The specific placement of the ¹³C atom allows researchers to track the fate of that particular carbon as it moves through different biochemical reactions. frontiersin.org

This specificity is crucial for several reasons:

Resolving Converging Pathways: When multiple pathways lead to the same metabolite, positional labeling can help determine the relative contribution of each pathway. nih.govmdpi.com

Investigating Specific Enzyme Activities: The scrambling of the ¹³C label can provide information about the reversibility of certain enzymatic reactions.

Detailed Flux Analysis: Access to positional ¹³C-enrichment data is often a prerequisite for accurately determining the fluxes of individual metabolic pathways. mdpi.com

For instance, feeding cells with [1-¹³C]glucose can help differentiate between glycolysis and the pentose (B10789219) phosphate (B84403) pathway based on the labeling pattern of resulting metabolites. embopress.org Similarly, using D-[4-¹³C]Xylose allows for precise tracking of the fourth carbon of the xylose molecule, providing detailed insights into the specific transformations it undergoes in pathways like the pentose phosphate pathway and beyond. This approach has been successfully used to study microbial metabolism in various conditions, including at subzero temperatures, revealing shifts in pathway usage from the pentose phosphate pathway to glycolysis. frontiersin.org

Scope and Interdisciplinary Objectives of D-[4-¹³C]Xylose Research

The application of D-[4-¹³C]Xylose and other positionally labeled tracers extends across multiple scientific disciplines, from fundamental biochemistry to industrial biotechnology. The primary objective is to gain a quantitative understanding of cellular metabolism at a systems level. sci-hub.se

Research utilizing D-[4-¹³C]Xylose aims to:

Elucidate Novel Metabolic Pathways: The detailed tracking afforded by positional labeling can help uncover previously unknown biochemical routes. vanderbilt.eduacs.org

Optimize Bioprocesses: In metabolic engineering, understanding the flux distribution is essential for rationally designing microbial cell factories to improve the production of biofuels and other valuable chemicals from xylose-rich biomass. numberanalytics.comvanderbilt.edu

Characterize Disease States: Altered metabolism is a hallmark of many diseases, including cancer. numberanalytics.com Tracing experiments can identify metabolic vulnerabilities that could be targeted for therapeutic intervention. mdpi.comnumberanalytics.com

Understand Microbial Ecology: Studying the metabolic strategies of microorganisms in different environments, such as the gut or soil, provides insights into their survival and interactions. frontiersin.orgnih.gov

Properties

Molecular Formula

C₄¹³CH₁₀O₅

Molecular Weight

151.12

Origin of Product

United States

Methodological Advancements in D 4 13c Xylose Based Isotope Tracing Studies

Strategies for Isotopic Labeling and Enrichment of D-Xylose for Research Purposes

The use of isotopically labeled compounds is a powerful technique for tracing metabolic pathways and understanding complex biochemical processes. royalsocietypublishing.org In the context of carbohydrate metabolism, D-xylose, a five-carbon sugar, plays a significant role, particularly in the context of hemicellulose utilization. mdpi.com The targeted introduction of a stable isotope, such as carbon-13 (¹³C), into the D-xylose molecule at a specific position allows researchers to follow the fate of that carbon atom through various metabolic transformations.

Chemical and Biochemical Approaches for Targeted ¹³C-Labeling at the C-4 Position of Xylose

The synthesis of D-[4-¹³C]Xylose requires precise chemical or biochemical methods to ensure the label is introduced at the desired C-4 position.

Chemical Synthesis:

Chemical synthesis of specifically labeled sugars often involves multi-step processes starting from readily available precursors. For instance, the synthesis of 4-O-β-D-xylopyranosyl-D-xylose has been documented, providing a basis for modifications to introduce an isotopic label. rsc.org A general strategy for synthesizing labeled xylose derivatives can start from a precursor like 1,2-isopropylidene-D-xylose. nih.gov The synthesis of uniformly labeled D-Xylose-U-¹³C₅ has been achieved using D-glucose-U-¹³C₆ as the starting material, involving steps of protection, selective hydrolysis, oxidation, reduction, and final hydrolysis. iaea.org While this produces a uniformly labeled molecule, similar principles of protection and selective reaction can be adapted for position-specific labeling.

A potential synthetic route for D-[4-¹³C]Xylose could involve:

Starting Material: A suitable, often commercially available, xylose derivative with protective groups on other carbons to prevent unwanted reactions.

Introduction of the Label: A key step would involve a reaction at the C-4 position using a ¹³C-labeled reagent.

Deprotection: Removal of the protecting groups to yield the final D-[4-¹³C]Xylose.

Biochemical Synthesis:

Biochemical approaches often leverage the specificity of enzymes to achieve targeted labeling. For example, the biosynthesis of uridine (B1682114) diphosphate (B83284) D-xylose (UDP-D-xylose) involves the enzyme UDP-glucuronate carboxy-lyase. acs.org By providing a ¹³C-labeled precursor in a biological system, it is possible to produce specifically labeled xylose. For instance, studies have used D-[1-¹³C]glucose to track metabolic pathways, demonstrating the feasibility of using labeled precursors in biological systems. scispace.com The metabolic pathways of xylose assimilation can be exploited; for example, different pathways like the Dahms and Weimberg pathways result in distinct labeling patterns in downstream metabolites when using labeled xylose. researchgate.net

Considerations for Isotopic Purity and Positional Specificity in Tracer Synthesis

The utility of D-[4-¹³C]Xylose as a tracer is critically dependent on its isotopic purity and the precise location of the ¹³C label.

Isotopic Purity: This refers to the percentage of molecules in the sample that contain the ¹³C isotope at the desired position. High isotopic purity is essential for generating a strong enough signal in analytical instruments and for accurate quantification of metabolic fluxes. royalsocietypublishing.org Commercially available ¹³C-labeled compounds often have purities of 98-99%. isotope.com

Positional Specificity: This ensures that the ¹³C label is exclusively at the C-4 position. Any ambiguity in the label's position can lead to misinterpretation of metabolic data. Scrambling of the isotope during synthesis must be minimized. nih.gov

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for verifying both the isotopic purity and the positional specificity of the synthesized D-[4-¹³C]Xylose. royalsocietypublishing.orgiaea.org

Advanced Analytical Techniques for D-[4-¹³C]Xylose and its Downstream Metabolites

Once D-[4-¹³C]Xylose is introduced into a biological system, advanced analytical techniques are required to detect and quantify the labeled molecule and its metabolic products. High-Performance Liquid Chromatography (HPLC) is a primary technique for separating carbohydrates. csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Metabolomics.magritek.comacs.orgfrontiersin.org

NMR spectroscopy is a non-invasive and powerful tool for metabolomics, allowing for the simultaneous identification and quantification of numerous compounds. researchgate.netnih.gov It is particularly well-suited for isotope tracing studies because it can distinguish between different isotopomers (molecules that differ only in their isotopic composition). ismrm.org

Direct detection of the ¹³C nucleus provides a wealth of information. The chemical shift of a carbon atom in a ¹³C-NMR spectrum is highly sensitive to its local chemical environment, allowing for the identification of the carbon's position within a molecule. libretexts.org

Positional Analysis: By analyzing the ¹³C-NMR spectrum of metabolites produced from D-[4-¹³C]Xylose, researchers can determine where the ¹³C label has been incorporated. This provides direct evidence of the metabolic pathways involved. ismrm.org For example, the ¹³C NMR spectra of xylans show distinct peaks for the different carbon positions. nih.gov

Enrichment Quantification: The intensity of a peak in a ¹³C-NMR spectrum is proportional to the number of ¹³C nuclei at that position. magritek.com This allows for the quantification of isotopic enrichment, which is a measure of the percentage of molecules that are labeled at a specific position. However, due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, sensitivity can be a challenge. nih.govmagritek.com Polarization transfer techniques can enhance sensitivity, but require careful calibration for quantification. magritek.com

Table 1: Experimental ¹³C-NMR Chemical Shifts for D-Xylose in H₂O
Carbon AtomChemical Shift (ppm)
C1 (α-anomer)97.5
C1 (β-anomer)93.0
C275.0
C373.9
C470.4
C562.0
hmdb.ca

While ¹³C-NMR directly observes the labeled carbon, ¹H-NMR can also provide valuable information indirectly.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Metabolite Structural and Positional Labeling Elucidation

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for the unambiguous structural identification of metabolites and the precise determination of isotopic label positions within a molecule. wikipedia.org Unlike one-dimensional NMR, 2D NMR spreads signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei. wikipedia.org This is particularly crucial in complex metabolite extracts where spectral crowding is common. acs.org

Correlation Spectroscopy (COSY) : The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgemerypharma.com In the context of D-[4-¹³C]Xylose tracing, after a metabolite is isolated, a COSY spectrum can help build the proton framework of the molecule, confirming its identity by establishing the connectivity of the proton spin systems. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates the chemical shifts of protons directly to the heteronuclei (like ¹³C or ¹⁵N) to which they are attached. wikipedia.orgemerypharma.com This is a highly sensitive technique that provides a direct one-bond ¹H-¹³C correlation map. wikipedia.org When analyzing metabolites from a D-[4-¹³C]Xylose experiment, an HSQC spectrum would show which protons are attached to which carbons. The presence or specific splitting pattern of a cross-peak involving a carbon atom derived from the C-4 position of xylose can confirm the label's location.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. emerypharma.comscience.gov This technique is vital for piecing together the carbon skeleton of a metabolite and is particularly powerful for identifying the position of non-protonated carbons or for connecting different spin systems. emerypharma.com For instance, if the ¹³C label from D-[4-¹³C]Xylose is incorporated into a non-protonated carbon in a downstream metabolite, HMBC can reveal its location by showing correlations to nearby protons, thus elucidating the specific metabolic conversion that occurred. researchgate.net

Together, these 2D NMR techniques provide a detailed and comprehensive picture of a metabolite's structure and the exact intramolecular position of the ¹³C label, offering definitive insights into the enzymatic reactions and pathways involved in xylose metabolism. science.gov

Mass Spectrometry (MS) for Tracing Carbon Flow and Isotope Distribution

Mass spectrometry is a cornerstone technique in ¹³C-based metabolic flux analysis due to its high sensitivity and ability to measure the mass isotopomer distribution of metabolites. nih.gov When an organism is fed D-[4-¹³C]Xylose, the ¹³C label is incorporated into various downstream metabolites. MS analysis of these metabolites reveals a shift in their mass-to-charge (m/z) ratio corresponding to the number of ¹³C atoms incorporated. By quantifying the relative abundances of these different mass isotopomers (M+0, M+1, M+2, etc.), researchers can trace the flow of carbon from xylose through central metabolic pathways. osti.govsemanticscholar.org This information is critical for understanding how cells utilize different carbon sources and for quantifying the relative activity of intersecting metabolic routes. osti.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Isotopomer Distribution Analysis

GC-MS is a robust and widely used technique for analyzing the isotopomer distribution in proteinogenic amino acids. semanticscholar.orgnih.gov Amino acids are not volatile, so they must first be chemically derivatized to make them suitable for gas chromatography. ucdavis.edu Following separation by GC, the derivatized amino acids are ionized and their mass isotopomer patterns are analyzed by the mass spectrometer. nih.gov

The labeling patterns of amino acids are particularly informative as their carbon backbones are derived from specific precursor metabolites in central metabolism (e.g., pyruvate, oxaloacetate, α-ketoglutarate). By analyzing the mass isotopomer distribution in amino acids from cells grown on D-[4-¹³C]Xylose, one can infer the labeling state of these central metabolic precursors. semanticscholar.org This provides a detailed view of the activity of pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. semanticscholar.org For example, the incorporation of ¹³C from D-[4-¹³C]Xylose into alanine (B10760859) can provide information about the labeling of pyruvate, while its incorporation into aspartate and glutamate (B1630785) reveals labeling patterns of oxaloacetate and α-ketoglutarate, respectively. semanticscholar.orgresearchgate.net GC-MS is capable of analyzing larger fragments of amino acids, providing complementary information to NMR for a more complete picture of their isotopomer distributions. nih.gov

Table 1: Representative Amino Acid Precursors and Their Link to Central Metabolic Pathways in ¹³C Tracing Studies.
Amino AcidMetabolic PrecursorPathway IndicatedInformation Gained from D-[4-¹³C]Xylose Tracing
Alanine, Valine, LeucinePyruvateGlycolysis / Entner-Doudoroff PathwayLabeling pattern reflects the output of upper carbon metabolism.
Aspartate, Asparagine, LysineOxaloacetateTCA CycleIndicates carbon entry into and cycling within the TCA cycle.
Glutamate, Glutamine, Proline, Arginineα-KetoglutarateTCA CycleReflects the flux through the initial steps of the TCA cycle.
Serine, Glycine, Cysteine3-PhosphoglycerateGlycolysisProvides insights into the activity of the glycolytic pathway.
HistidinePRPP & ATPPentose Phosphate PathwayDirectly traces carbon flow from pentose sugars.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Broad Metabolome Coverage and Quantitative Isotope Tracking

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and versatile platform for metabolomics, capable of analyzing a wide range of compounds with varying polarities and chemical properties without the need for derivatization. mdpi.comcore.ac.uk This makes it ideal for obtaining broad coverage of the metabolome in D-[4-¹³C]Xylose tracing studies, including central carbon metabolites, nucleotides, cofactors, and lipids. mdpi.comnih.gov

By coupling liquid chromatography (often ultra-high performance liquid chromatography, UHPLC) with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, researchers can separate and quantify hundreds to thousands of metabolites in a single run. nih.govresearchgate.net In tracing experiments, this approach allows for the quantitative tracking of ¹³C incorporation across a vast network of metabolic pathways simultaneously. nih.gov For example, analyzing extracts from cells fed D-[4-¹³C]Xylose with LC-HRMS can reveal the extent of labeling in glycolytic intermediates, TCA cycle acids, and the building blocks of nucleic acids (purines and pyrimidines), providing a comprehensive snapshot of the cell's metabolic state. nih.gov The high mass accuracy of HRMS instruments is crucial for confidently identifying metabolites and accurately determining their mass isotopomer distributions. researchgate.net

Applications of Isotopic Ratio Outlier Analysis (IROA) with ¹³C-Labeled Standards

Isotopic Ratio Outlier Analysis (IROA) is a specialized metabolomics technique that uses ¹³C-labeled standards to accurately identify and quantify metabolites while eliminating artifacts and sample-to-sample variance. iroatech.comtechnologynetworks.com In a typical IROA experiment, two cell populations are grown on media where the carbon source is either present at natural abundance (or a low, e.g., 5%, ¹³C enrichment) for the "experimental" group, or a high, uniform enrichment (e.g., 95% ¹³C) for the "control" or standard group. technologynetworks.comthermoscientific.com

The two populations are mixed before sample preparation and analysis by LC-MS or GC-MS. mdpi.com Every biologically derived metabolite therefore appears as a characteristic pair of peaks—one from the low-enrichment sample and a mirror-image peak from the high-enrichment sample. technologynetworks.comuab.edu This unique isotopic pattern allows for several key advantages:

Artifact Removal : Peaks without this characteristic IROA pattern are identified as non-biological artifacts (e.g., from solvents, contaminants) and can be filtered out. technologynetworks.com

Formula Determination : The mass difference between the monoisotopic peaks of the ¹²C- and ¹³C-labeled pair directly reveals the number of carbon atoms in the molecule, which, combined with the accurate mass measurement, greatly constrains the possible elemental formulas for confident metabolite identification. thermoscientific.commdpi.com

Accurate Quantification : Since the control and experimental samples are mixed at the beginning, they undergo identical processing, which minimizes analytical variability and the effects of ion suppression. The ratio of the peak intensities within a pair provides highly accurate relative quantification. thermoscientific.com

While not a direct application of D-[4-¹³C]Xylose, the IROA platform represents a powerful methodology that could be adapted for advanced tracer studies, using a uniformly ¹³C-labeled biological extract as a comprehensive internal standard for studies investigating the metabolism of a specifically labeled tracer like D-[4-¹³C]Xylose.

Integration of Chromatographic Separations with Spectroscopic and Spectrometric Detection

The integration of chromatographic separation techniques with advanced spectroscopic (NMR) and spectrometric (MS) detectors, often referred to as "hyphenated techniques," is essential for analyzing the complex mixtures encountered in metabolomics. researchgate.netmdpi.com Chromatography, such as GC or LC, separates the individual metabolites from a biological extract over time, reducing the complexity of the sample introduced into the detector at any given moment. mdpi.comfrontiersin.org This separation is critical for preventing ion suppression in MS and for resolving severe peak overlap in NMR, thereby increasing the number of metabolites that can be accurately detected and identified. nih.gov

Applications in Quantitative Metabolic Flux Analysis 13c Mfa and Pathway Elucidation

Fundamental Principles and Experimental Design of 13C-MFA with D-[4-¹³C]Xylose

13C-MFA is a powerful method for determining in vivo metabolic fluxes. sci-hub.se The core principle involves feeding cells a substrate, such as D-[4-¹³C]Xylose, that is enriched with a heavy isotope of carbon (¹³C). As the cells metabolize the labeled xylose, the ¹³C atom is distributed throughout the metabolic network. The specific patterns of this distribution in key metabolites, like protein-derived amino acids and RNA-derived ribose, are measured using techniques like gas chromatography-mass spectrometry (GC-MS). sci-hub.sewikipedia.org These labeling patterns are then used in conjunction with a computational model of the cell's metabolic network to calculate the intracellular fluxes that must have produced them. nih.govasm.org

A critical first step in ¹³C-MFA is the design of the isotopic labeling experiment, as the choice of tracer significantly impacts the precision of the estimated fluxes. researchgate.net For xylose metabolism, tracers like [1,2-¹³C]xylose and [5-¹³C]xylose have been used in parallel experiments to precisely quantify metabolic fluxes in organisms like E. coli. osti.gov The selection of D-[4-¹³C]Xylose would be based on its ability to generate unique labeling patterns that can resolve fluxes through specific pathways of interest.

Experiments can be conducted under two distinct conditions:

Metabolic and Isotopic Steady-State (Stationary MFA): This is the most common approach, where it is assumed that both the metabolic fluxes and the isotopic labeling of metabolites are constant over time. sci-hub.sewikipedia.org To achieve this, cells are typically grown in a continuous culture (chemostat) or harvested during the exponential growth phase in a batch culture, allowing the ¹³C label from D-[4-¹³C]Xylose to fully equilibrate throughout the metabolic network. wikipedia.org A key assumption is that the system has reached an isotopic steady state, which can be validated by measuring the labeling at two different time points and confirming they are identical. d-nb.info

Isotopically Non-Steady-State (INST-MFA): This method is applied when the system is at a metabolic steady state, but the isotopic labeling has not yet reached equilibrium. osti.govnih.gov INST-MFA involves measuring the transient labeling patterns of metabolites over time after introducing the ¹³C-labeled substrate. researchgate.net This approach is particularly useful for studying systems with slow-growing organisms or large metabolite pools where reaching a full isotopic steady state is impractical. osti.govnih.gov It can also resolve fluxes in systems where stationary MFA provides insufficient information, such as in autotrophic organisms. osti.gov For INST-MFA, in addition to the labeling data, the pool sizes of intracellular metabolites are required for calculations. acs.org

The foundation of any ¹³C-MFA study is a detailed metabolic model that accurately represents the biochemical reactions occurring within the cell. d-nb.info This model comprises two key components:

Stoichiometric Model: This is a network of all relevant biochemical reactions, defining the relationships between substrates and products. researchgate.net It includes pathways central to xylose metabolism, such as the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), glycolysis, and the TCA cycle, as well as biomass synthesis reactions that drain precursors from central metabolism. osti.gov The model is mathematically represented as a system of mass balance equations, stating that at metabolic steady state, the rate of production for each intracellular metabolite equals its rate of consumption. researchgate.net

Isotopomer Model: This model is built upon the stoichiometric network and specifically tracks the transfer of carbon atoms from substrates to products in each reaction. biorxiv.org When D-[4-¹³C]Xylose is the substrate, this model predicts the mass isotopomer distributions (MIDs) of downstream metabolites for a given set of metabolic fluxes. A mass isotopomer is a molecule that differs in the number of ¹³C atoms it contains. The model accounts for how the labeled carbon at the C4 position of xylose is transferred and rearranged by enzymes in the network. biorxiv.org For reversible reactions, the model must also account for "labeling exchange fluxes," where ¹³C labeling can move against the net direction of the reaction. biorxiv.org

Estimating fluxes from the measured labeling data is a computationally intensive task that requires specialized software. github.ionih.gov The process involves solving a nonlinear optimization problem: the software iteratively adjusts the flux values in the metabolic model to find the single flux distribution that minimizes the difference between the computationally predicted MIDs and the experimentally measured MIDs. nih.govresearchgate.net

Several software packages have been developed to facilitate ¹³C-MFA calculations. These tools provide platforms to build metabolic models, simulate labeling patterns, and perform the necessary statistical analyses. acs.orgoup.com

Table 1: Examples of Software Packages Used for ¹³C-MFA

Software NamePlatformKey FeaturesRelevant Citations
INCA MATLABSupports both stationary and non-stationary MFA; includes statistical analysis tools. acs.orgresearchgate.netoup.com
13CFLUX2 C++, Java, PythonHigh-performance suite for complex models; supports high-performance computing. acs.orgoup.com
WUFlux MATLABUser-friendly interface; provides templates for various microbial species and substrates, including xylose. github.io
OpenFLUX MATLABOpen-source software for steady-state ¹³C-MFA. github.io
Metran CustomUsed in protocols for high-resolution ¹³C-MFA. sci-hub.seoup.com
FreeFlux PythonOpen-source package designed for time-efficient isotopically non-stationary MFA. acs.org

These software tools take the metabolic network model, atom transitions, and experimental data (including substrate labeling and metabolite MIDs) as inputs to generate the estimated flux map. acs.orggithub.iooup.com

Once a best-fit flux map is obtained, rigorous statistical analysis is essential to determine the reliability of the results. nih.gov This involves two main steps:

Goodness-of-Fit Assessment: This step evaluates how well the model and the estimated fluxes explain the experimental data. nih.gov The most common method is the chi-squared (χ²) statistical test. github.ioresearchgate.net It compares the sum of squared residuals (SSR)—the difference between the measured and model-predicted labeling patterns—to the χ² distribution. nih.gov If the SSR falls within a statistically acceptable range (e.g., a 95% confidence level), the fit is considered good, implying that the model is consistent with the data. nih.govresearchgate.net

Confidence Interval Calculation: Determining the confidence intervals for each estimated flux is as important as estimating the flux values themselves. nih.gov Confidence intervals indicate the precision of the flux estimate. nih.gov A narrow interval suggests the flux was determined with high precision, while a wide interval indicates a larger uncertainty. These are often calculated using methods like parameter continuation or Monte Carlo simulations, where the algorithm explores how much a flux value can be varied before the goodness-of-fit becomes statistically unacceptable. researchgate.netoup.com This information is critical for determining if observed changes in flux between different conditions or strains are statistically significant. nih.gov

Computational Algorithms and Software for Flux Estimation from Labeling Data

Elucidation of Xylose Catabolism and Anabolism Pathways

Using D-[4-¹³C]Xylose as a tracer enables a detailed investigation into how cells break down (catabolize) xylose for energy and building blocks, and how they use it to synthesize new molecules (anabolism). There are several known pathways for xylose catabolism, including the isomerase pathway, the oxido-reductase pathway, and oxidative pathways like the Weimberg and Dahms pathways. wikipedia.orgresearchgate.net The ultimate product of these initial steps is D-xylulose-5-phosphate, which then enters the central carbon metabolism. wikipedia.org

D-xylulose-5-phosphate, the entry point for xylose into central metabolism, is a key intermediate of the Pentose Phosphate Pathway (PPP). plos.orgd-nb.info The PPP is a crucial metabolic hub that runs in parallel with glycolysis and has two major branches:

The Oxidative PPP: This branch converts six-carbon sugars into five-carbon sugars, producing NADPH, a vital reducing agent for biosynthetic reactions.

The Non-oxidative PPP: This branch consists of a series of reversible reactions, catalyzed by enzymes like transketolase and transaldolase, that interconvert sugars with different numbers of carbon atoms (from three to seven). researchgate.net It connects the PPP directly to glycolysis by producing the glycolytic intermediates fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.

¹³C-MFA studies using labeled xylose are instrumental in quantifying the flux through these pathways. For example, in recombinant Saccharomyces cerevisiae engineered to consume xylose, ¹³C-MFA has shown that the oxidative PPP is highly active during xylose metabolism to supply the NADPH required by the initial xylose reductase enzyme. researchgate.netmdpi.com In contrast, other studies using xylose isomerase-based strains found high flux through the non-oxidative PPP but low flux through the oxidative PPP. nih.gov These analyses reveal how the cell rewires its central metabolism to balance cofactor demands (NADPH/NADH) and carbon distribution between the PPP and glycolysis when utilizing xylose. researchgate.netresearchgate.net By tracing the ¹³C from D-[4-¹³C]Xylose, researchers can precisely measure the split ratio of carbon entering glycolysis versus being cycled within the PPP, providing a clear picture of the interplay between these fundamental pathways. osti.govresearchgate.net

Identification and Quantification of Phosphoketolase Pathway Fluxes

A key application of ¹³C-labeled xylose is the elucidation of xylose catabolism, particularly in organisms that possess multiple routes for pentose sugar degradation. In many microorganisms, xylose is converted to xylulose-5-phosphate, which can then be metabolized via the conventional pentose phosphate (PP) pathway or the phosphoketolase (PK) pathway. asm.orgnih.gov The phosphoketolase pathway, which cleaves xylulose-5-phosphate into glyceraldehyde-3-phosphate and acetyl-phosphate, represents a metabolic shortcut compared to the PP pathway. nih.govfrontiersin.org

¹³C-MFA, using specifically labeled xylose tracers, is instrumental in distinguishing and quantifying the flux through these parallel pathways. nih.govnih.gov For instance, studies in Clostridium acetobutylicum using [1-¹³C]xylose revealed that the split ratio between the PK and PP pathways is highly dependent on the initial xylose concentration. nih.govnih.gov At a low xylose concentration (10 g/L), only 15% of the xylose was catabolized through the phosphoketolase pathway, with the majority (85%) flowing through the pentose phosphate pathway. nih.gov However, when the xylose concentration was increased to 20 g/L, the flux through the PK pathway significantly increased to 40% of the total xylose catabolic flux. nih.govnih.gov This demonstrated that the PK pathway plays an important role in xylose metabolism in this organism, a finding that was previously unknown. nih.govnih.govasm.org

Simulations have shown that the choice of xylose tracer is critical for accurately resolving the phosphoketolase flux. frontiersin.org While studies have successfully used [1-¹³C]xylose, theoretical analyses suggest that other tracers, including [4-¹³C]xylose, can also be effective for determining PK pathway activity by analyzing the labeling patterns of key intermediates like 3-phosphoglycerate. nih.govfrontiersin.org The identification of a functional phosphoketolase pathway has also been achieved in other engineered microorganisms, such as the cyanobacterium Synechocystis, by tracking ¹³C labels from xylose into the acetate (B1210297) precursor, acetyl-phosphate. researchgate.net

Table 1: Influence of Xylose Concentration on Pathway Flux Distribution in Clostridium acetobutylicum

Xylose Concentration (g/L)Pentose Phosphate Pathway Flux (%)Phosphoketolase Pathway Flux (%)
108515
206040

Data derived from ¹³C-MFA studies on C. acetobutylicum grown on [1-¹³C]xylose. nih.govnih.gov

Tracing Carbon Flow from Xylose into the Tricarboxylic Acid (TCA) Cycle and Downstream Biosynthetic Precursors

Understanding how xylose-derived carbon is integrated into central metabolism, specifically the Tricarboxylic Acid (TCA) cycle, is crucial for engineering microbes for the production of valuable chemicals. The TCA cycle provides essential precursor metabolites for the biosynthesis of amino acids and other compounds. nih.govkobe-u.ac.jp Isotope tracing with ¹³C-labeled xylose allows for the direct mapping of carbon flow into TCA cycle intermediates and the amino acids derived from them. nih.govcreative-proteomics.com

For example, in the phytopathogen Xanthomonas oryzae, feeding with universally labeled ¹³C-xylose and subsequent analysis of proteinogenic amino acids confirmed the activity of the TCA cycle, as evidenced by ¹³C label incorporation into glutamate (B1630785), proline, aspartate, and lysine. nih.gov Similarly, in the archaeon Haloferax volcanii, experiments with [1-¹³C]- and [2-¹³C]xylose demonstrated that xylose is degraded exclusively to the TCA cycle intermediate α-ketoglutarate via an oxidative pathway, a route distinct from the more common bacterial pathways. nih.gov

This ability to trace carbon fate is a cornerstone of rational metabolic engineering. vanderbilt.edu By quantifying the flux distribution, ¹³C-MFA can reveal metabolic bottlenecks or carbon loss to competing pathways. kobe-u.ac.jp In a study aimed at producing γ-poly-glutamic acid (γ-PGA) in Bacillus licheniformis, ¹³C-MFA was used to demonstrate that genetic modifications led to an increased flux from the central carbon metabolism into the TCA cycle, enhancing the supply of the precursor α-ketoglutarate and ultimately boosting γ-PGA production. nih.gov This highlights how labeled xylose can be used to verify that engineered pathways are functioning as intended and to quantify the resulting redistribution of metabolic fluxes. nih.govkobe-u.ac.jp

Table 2: Representative Amino Acids and their TCA Cycle Precursors

Amino AcidTCA Cycle Precursor
Glutamateα-Ketoglutarate
Prolineα-Ketoglutarate
AspartateOxaloacetate
LysineOxaloacetate / α-Ketoglutarate

The incorporation of ¹³C from labeled xylose into these amino acids confirms carbon flux into and through the TCA cycle. nih.gov

Investigation of Substrate Co-utilization and Metabolic Preferences (e.g., Glucose and Xylose Mixtures)

Lignocellulosic biomass is primarily composed of glucose and xylose. For economically viable bioprocesses, microorganisms must be able to efficiently utilize both sugars simultaneously. kobe-u.ac.jp However, many microbes exhibit a preference for glucose, a phenomenon known as carbon catabolite repression, which delays or prevents xylose consumption. kobe-u.ac.jp ¹³C-MFA, using mixtures of labeled and unlabeled sugars, is a powerful technique to dissect the metabolic behavior of cells during the co-utilization of glucose and xylose. nih.govnih.gov

A landmark study on an evolved Thermus thermophilus strain was the first to use ¹³C-MFA to elucidate glucose and xylose co-utilization. nih.gov The analysis revealed that the strain could efficiently co-ferment both sugars, with metabolic fluxes in the upper parts of metabolism adjusting flexibly to sugar availability, while fluxes in the lower part of metabolism remained relatively stable. nih.gov This provides a detailed, quantitative picture of how the cell's metabolic network adapts to a mixed-sugar environment.

Comprehensive flux studies in Escherichia coli have also been conducted to compare its metabolism on glucose versus xylose under both aerobic and anaerobic conditions. osti.govnih.gov Using tracers such as [1,2-¹³C]xylose and [5-¹³C]xylose, these analyses provide detailed flux maps that serve as a baseline for engineering efforts aimed at improving xylose fermentation and co-utilization. osti.govnih.gov Such studies can quantify the specific uptake rates of each sugar from a mixture and determine how the carbon from each is partitioned between biomass, energy production, and target products. nih.govnih.gov This quantitative understanding is essential for rationally engineering strains that can overcome metabolic bottlenecks and efficiently convert all available sugars from biomass into valuable chemicals. kobe-u.ac.jpresearchgate.net

Table 3: Growth and Substrate Uptake Rates of Various Microorganisms on Glucose and Xylose

OrganismConditionGrowth Rate (h⁻¹)Specific Glucose Uptake Rate (mmol/gDCW/h)Specific Xylose Uptake Rate (mmol/gDCW/h)
Thermus thermophilus LC113Co-utilization0.443.13.0
Escherichia coli (WT)Aerobic Glucose0.706.11-
Escherichia coli (WT)Aerobic Xylose0.50-5.88
Escherichia coli (WT)Anaerobic Glucose0.3312.79-
Escherichia coli (WT)Anaerobic Xylose0.13-11.20

Comparative data highlighting differences in metabolic rates on single sugars and during co-utilization. osti.govnih.gov

Specific Research Applications of D 4 13c Xylose Across Diverse Biological Systems

Microbial Metabolic Engineering and Industrial Biotechnology

In the field of microbial metabolic engineering, D-[4-13C]Xylose is instrumental in deciphering and optimizing metabolic pathways for the production of biofuels and other valuable chemicals from lignocellulosic biomass, which is rich in xylose. nih.gov

Studies in Prokaryotic Systems (e.g., Escherichia coli, Clostridium species, Bacillus species, Enterobacter species, Xanthomonas oryzae)

Prokaryotic systems are widely used in industrial biotechnology. The use of this compound in these organisms helps to elucidate their metabolic networks and identify targets for genetic engineering to improve product yields and substrate utilization.

Optimization of Biofuel and Biochemical Production from Xylose Feedstocks

Metabolic engineering of bacteria like Escherichia coli and Clostridium beijerinckii is a key strategy for converting xylose, a major component of lignocellulosic materials, into biofuels and biochemicals. nih.govsjtu.edu.cn The use of 13C-labeled xylose allows for metabolic flux analysis (MFA), a technique that quantifies the flow of carbon through metabolic pathways. asm.org

In a study on Clostridium acetobutylicum, 13C-MFA revealed that a significant portion of xylose, up to 40%, was catabolized through the phosphoketolase pathway. asm.org This finding is crucial for understanding and optimizing solvent production in this industrially important bacterium. Similarly, engineering Enterobacter cloacae has led to the high-yield production of enantiopure (2R,3R)-2,3-butanediol from lignocellulose-derived sugars. nih.gov

To enhance the efficiency of xylose utilization, researchers have focused on overcoming carbon catabolite repression (CCR), where the presence of glucose inhibits the metabolism of other sugars like xylose. asm.org In Clostridium beijerinckii, disrupting the gene for the D-xylose repressor XylR and overexpressing a D-xylose transporter significantly improved xylose consumption and subsequent acetone, butanol, and ethanol (B145695) (ABE) production from xylose mother liquid. sjtu.edu.cnresearchgate.net

MicroorganismEngineering StrategyKey Finding/ImprovementReference
Clostridium acetobutylicum13C-Metabolic Flux AnalysisRevealed significant flux through the phosphoketolase pathway for xylose catabolism. asm.org
Clostridium beijerinckiiDisruption of xylR (xylose repressor) and overexpression of xylT (xylose transporter)35% higher ABE solvent titer and 38% higher yield from xylose mother liquid. sjtu.edu.cnresearchgate.net
Enterobacter cloacaeMetabolic engineering to eliminate carbon catabolite repression and express specific dehydrogenases.High-yield production of enantiopure (2R,3R)-2,3-butanediol. nih.gov
Understanding Metabolic Adaptations and Engineering Targets in Xylose-Utilizing Microorganisms

The use of isotopically labeled substrates like this compound is fundamental to 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique for quantifying intracellular metabolic fluxes. nih.gov This approach provides a detailed snapshot of the cellular metabolic state, revealing how organisms adapt to different conditions and genetic modifications. asm.org

In Enterobacter asburiae, 13C-NMR studies using labeled xylose helped to define the pentose (B10789219) phosphate (B84403) pathway as the primary route for its metabolism. nih.gov This understanding is crucial for engineering this bacterium for the complete bioconversion of hemicellulose acid hydrolysates. nih.gov

Metabolic flux analysis has been instrumental in identifying bottlenecks in xylose metabolism. nih.gov For instance, in Clostridium acetobutylicum, it was discovered that several steps are required to convert xylose to glyceraldehyde-3-phosphate, suggesting potential rate-limiting steps in this process. asm.org By identifying these bottlenecks, targeted metabolic engineering strategies can be designed to improve the efficiency of xylose utilization.

Studies in Eukaryotic Microbial Systems (e.g., Yeasts like Saccharomyces cerevisiae, Candida shehatae, Pichia pastoris, and Filamentous Fungi)

Eukaryotic microbes, particularly yeasts, are central to industrial fermentation processes. Engineering these organisms to efficiently utilize xylose is a major goal in biotechnology.

Enhancing Fermentation Efficiency and Product Yields from Xylose

Saccharomyces cerevisiae, the conventional yeast used in ethanol production, cannot naturally ferment xylose. researchgate.net Significant metabolic engineering efforts have focused on introducing pathways for xylose utilization. researchgate.net One successful strategy involves expressing a xylose isomerase (XI) gene, which directly converts D-xylose to D-xylulose. researchgate.net

Combining the expression of a fungal XI with the overexpression of genes in the non-oxidative pentose phosphate pathway in S. cerevisiae resulted in a strain that could grow anaerobically on D-xylose and produce ethanol with a yield comparable to that from glucose. researchgate.net Further evolutionary engineering improved the fermentation kinetics. researchgate.net The flocculating industrial Saccharomyces cerevisiae strain NAPX37, which harbors the xylose reductase-xylitol dehydrogenase (XR-XDH) pathway, has demonstrated efficient and stable xylose fermentation in both batch and continuous processes. nih.gov

In Pichia pastoris, the introduction of a heterologous xylose isomerase pathway and subsequent evolutionary engineering led to a strain with a cell yield on xylose comparable to that on glucose. researchgate.net This engineered strain also showed significantly increased production of a recombinant enzyme, β-mannanase, when grown on xylose. researchgate.net

MicroorganismEngineering StrategyImprovementReference
Saccharomyces cerevisiaeExpression of fungal xylose isomerase and overexpression of pentose phosphate pathway genes.Anaerobic growth on D-xylose with ethanol yield similar to glucose. researchgate.net
Saccharomyces cerevisiae NAPX37Harboring the XR-XDH pathway.Efficient and stable xylose fermentation with high ethanol yield. nih.gov
Pichia pastorisIntroduction of a heterologous xylose isomerase pathway and evolutionary engineering.Cell yield on xylose comparable to glucose and increased recombinant enzyme production. researchgate.net
Analysis of Mixed Sugar Metabolism in Biotechnological Contexts

Lignocellulosic hydrolysates contain a mixture of sugars, primarily glucose and xylose. nih.gov For an economically viable bioprocess, the co-fermentation of these sugars is essential. nih.gov However, glucose often represses the utilization of xylose. nih.gov

In Candida sonorensis, adapting the cells to D-xylose prior to fermentation in a mixed-sugar medium significantly increased the D-xylose consumption rate and the production of L-lactic acid, while reducing the accumulation of the byproduct xylitol (B92547). nih.gov This adaptation was linked to higher expression levels of genes encoding xylose reductase, xylitol dehydrogenase, and xylulokinase. nih.gov

Metabolic engineering of S. cerevisiae has also aimed to achieve efficient co-utilization of glucose and xylose. One approach involved deleting hexokinase genes and evolving the strain on xylose in the presence of glucose, which led to mutations that increased the expression of multiple hexose (B10828440) transporters, thereby improving xylose uptake. nih.gov In another study, engineering S. cerevisiae for carotenoid production from xylose-glucose mixtures resulted in a 2.6-fold higher yield compared to using glucose alone. frontiersin.org

Plant Metabolic Research and Agricultural Applications

The study of plant metabolism, particularly the synthesis and allocation of carbohydrates, is fundamental to agricultural science. This compound serves as a powerful tool in this field, enabling detailed investigations into the formation of structural polysaccharides and the distribution of carbon resources within the plant.

Investigations into Plant Cell Wall Polysaccharide Biosynthesis (e.g., Xylan (B1165943), Xyloglucan (B1166014), and their precursors)

This compound is instrumental in elucidating the intricate pathways of plant cell wall biosynthesis. The primary and secondary cell walls of plants are complex structures composed mainly of cellulose (B213188), hemicelluloses (such as xylan and xyloglucan), and lignin. Xylose is a key component of hemicelluloses, and by supplying this compound to plant tissues, researchers can track the incorporation of the labeled carbon into these structural polymers.

For instance, studies have utilized this compound to investigate the biosynthesis of xylan, a major hemicellulose in the secondary cell walls of dicots and the primary and secondary cell walls of grasses. By feeding the labeled xylose to plant cell cultures or intact plants, scientists can follow the metabolic route from the initial uptake of the sugar to its final deposition in the cell wall matrix. This approach helps to identify the enzymes and intermediate molecules involved in the conversion of xylose to UDP-xylose, the activated sugar nucleotide required for xylan polymerization.

Similarly, the biosynthesis of xyloglucan, another critical hemicellulose that tethers cellulose microfibrils, can be studied using this compound. Although the backbone of xyloglucan is composed of glucose, it is decorated with xylose side chains. By tracing the 13C label, researchers can determine the kinetics and regulation of the xylosyltransferases that attach xylose units to the glucan backbone. This information is vital for understanding how the plant cell wall is constructed and modified, which has implications for plant growth, development, and biomass quality for biofuel production.

Tracing Carbon Partitioning and Storage in Plant Tissues and Organs

Understanding how plants allocate carbon resources to different tissues and organs is a central question in plant physiology and agriculture. This compound can be used as a tracer to study the transport and partitioning of sugars within the plant. While xylose is not the primary transport sugar in most plants (sucrose is), it can be taken up by cells and enter metabolic pathways.

By applying this compound to specific parts of a plant, such as the leaves or roots, researchers can monitor the movement of the 13C label throughout the plant. This allows for the quantification of carbon allocation to various sinks, including growing leaves, stems, roots, and reproductive structures like fruits and seeds. This type of analysis provides insights into source-sink relationships and how they are affected by environmental conditions or genetic modifications. The data gathered from these studies can inform strategies to improve crop yields by manipulating carbon partitioning to favor the growth of desired plant parts.

Environmental and Ecological Metabolism Studies (e.g., Soil Microbial Communities)

In environmental science, this compound is a valuable tool for probing the metabolic activities of microbial communities in complex ecosystems like soil. Xylose is a major component of plant-derived organic matter, and understanding its decomposition is crucial for comprehending carbon cycling in terrestrial environments.

Stable Isotope Probing (SIP) Applications in Environmental Carbon Cycling Research

Stable Isotope Probing (SIP) is a powerful technique that uses isotopically labeled substrates to identify the microorganisms that are actively consuming a particular compound in a complex environmental sample. When this compound is introduced into a soil microcosm, the microorganisms that metabolize the labeled xylose will incorporate the 13C into their cellular components, such as DNA, RNA, and proteins.

By extracting and analyzing these biomarkers, researchers can identify the specific microbial taxa responsible for xylose degradation. For example, by sequencing the 13C-labeled DNA, scientists can pinpoint the active members of the microbial community involved in the breakdown of hemicellulose. This information is essential for understanding the roles of different microbial groups in the global carbon cycle and how these processes might be impacted by climate change.

Characterization of Microbial Community Metabolic Activity and Substrate Utilization in Complex Ecosystems

Beyond identifying active microbes, this compound can be used to quantify the metabolic activity and substrate utilization rates within complex microbial communities. By measuring the rate at which the 13C label from this compound is incorporated into microbial biomass or respired as 13CO2, researchers can estimate the turnover rate of xylose in the environment.

This approach provides a direct measure of the metabolic capabilities of the microbial community and can reveal how these activities are influenced by factors such as nutrient availability, temperature, and moisture. Such studies are critical for developing accurate models of soil carbon dynamics and for predicting how ecosystems will respond to environmental perturbations.

Mammalian Cell Culture and Non-Clinical Animal Model Research

While xylose metabolism is not as central in mammals as it is in plants and microbes, this compound still finds applications in biomedical research. It can be used to trace the pentose phosphate pathway (PPP), a fundamental metabolic route that produces NADPH and the precursor for nucleotide synthesis.

In mammalian cell culture, this compound can be added to the growth medium to study how different cell types, including cancer cells, utilize the PPP. The 13C label can be tracked as it is incorporated into various metabolites, providing insights into the regulation and activity of this pathway under different physiological or pathological conditions.

In non-clinical animal models, this compound can be administered to investigate whole-body metabolism. Although the absorption of xylose from the gut can be variable, the labeled compound can be used to study the metabolic fate of absorbed pentoses. This can be relevant for understanding certain metabolic disorders or the effects of dietary components on metabolic pathways.

Elucidation of Xylose Metabolism in Specific Mammalian Cell Lines

The use of stable isotope tracers like this compound is a cornerstone of metabolic flux analysis (MFA) in mammalian cell culture. springernature.com This technique provides unparalleled insights into the complex network of biochemical reactions that constitute cellular metabolism. While extensive research has been conducted using ¹³C-labeled glucose and amino acids, the principles are directly applicable to tracing xylose metabolism in cell lines such as Chinese Hamster Ovary (CHO) cells and human fibroblasts. nih.govnih.gov

In mammalian cells, xylose is a key component of proteoglycans, essential molecules for the extracellular matrix and cell signaling. pnas.org The biosynthesis of these molecules begins with the transfer of xylose from UDP-xylose to a serine residue on a core protein. atamanchemicals.com By introducing this compound into the cell culture medium, researchers can trace the path of the ¹³C label.

The general methodology involves several key steps:

Cell Culture: Specific cell lines, such as CHO cells or human fibroblasts, are cultured in a chemically defined medium. nih.govmdpi.com For tracing experiments, standard xylose is replaced with this compound.

Metabolite Extraction: After a defined incubation period, intracellular metabolites are extracted from the cells.

Analytical Detection: The extracts are then analyzed using high-resolution mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). springernature.comresearchgate.net The mass spectrometer detects the mass shift in metabolites that have incorporated the ¹³C atom from the labeled xylose.

Pathway Mapping: By identifying which downstream metabolites are labeled, researchers can map the flow of carbon from xylose. For instance, tracing the ¹³C from this compound into intermediates of the pentose phosphate pathway (PPP) or into the glycosaminoglycan (GAG) structures can quantify the flux through these respective pathways. nih.govpnas.org

This dynamic tracing provides a time-dependent view of how synthetic or natural sugars are metabolized, which is crucial for understanding the impact of genetic modifications or disease states on cellular metabolism. researchgate.net

Table 1: Analytical Methodologies for Tracing this compound in Mammalian Cells

Methodology StepDescriptionPrimary ObjectiveKey Reference Principles
Isotope Labeling Cells are cultured in a medium where the standard carbon source (or a specific sugar like xylose) is replaced by its 13C-labeled counterpart, such as this compound.Introduce a traceable atomic marker into the metabolic network. nih.gov
Metabolite Extraction Rapid quenching of metabolic activity and extraction of intracellular small molecules using solvents like methanol (B129727) or ethanol solutions.Preserve the metabolic state of the cell and isolate metabolites for analysis. nih.gov
LC-MS/GC-MS Analysis Separation of metabolites by chromatography followed by mass spectrometry to identify molecules and determine their mass isotopomer distribution (the pattern of 13C labeling).Identify and quantify the downstream products that have incorporated the 13C label. springernature.comresearchgate.net
Metabolic Flux Analysis (MFA) Computational modeling that uses the mass isotopomer data to calculate the rates (fluxes) of reactions throughout the metabolic network.Quantify the activity of specific metabolic pathways. nih.gov

Investigation of Nutrient Utilization and Metabolic Pathways in Specific Organs or Tissues using Animal Models (focus on research methodologies, not clinical outcomes)

Animal models, particularly swine, are valuable for studying nutrient utilization due to their physiological and metabolic similarities to humans. frontiersin.orgnih.gov Research has identified the liver and kidney as primary sites for xylose metabolism. frontiersin.org Methodologies designed to investigate how dietary xylose is utilized in these specific organs often involve a multi-faceted approach combining nutritional studies with advanced analytical techniques.

The core research methodology for investigating nutrient utilization in an animal model like the pig involves:

Dietary Formulation and Acclimation: Animals are fed controlled diets with precise levels of D-xylose. nih.gov In tracer studies, a portion of this would be this compound. An adaptation period allows the animal's metabolism to adjust to the diet. nih.gov

Sample Collection: To understand organ-specific metabolism, samples are collected from key tissues. This can involve collecting blood from catheters placed in vessels leading to and from an organ (e.g., portal vein for the liver) to measure nutrient uptake. researchgate.net Following the experimental period, tissue samples from the liver, kidney, jejunum, and muscle are collected for analysis. frontiersin.orgfrontiersin.org Urine is also collected to quantify excretion of the nutrient and its metabolites. nih.gov

Spatially Resolved Metabolomics: An advanced technique known as imaging mass spectrometry can be coupled with stable isotope infusion to visualize metabolic activity directly within tissue sections. princeton.edu This allows researchers to see, for example, which regions of the kidney are actively metabolizing the labeled xylose.

Genomic and Proteomic Analysis: To connect metabolic changes with cellular regulation, tissue samples are often analyzed using RNA-sequencing (to measure gene expression) and proteomic techniques (to measure protein levels). frontiersin.orgfrontiersin.org This can reveal if dietary xylose upregulates the genes and proteins for enzymes involved in its metabolism.

By using this compound in such a framework, researchers can precisely trace the fate of dietary xylose carbon within specific organs. For example, they could quantify how much of the xylose is metabolized via the pentose phosphate pathway in the liver versus how much is converted to other metabolites like D-threitol for excretion by the kidney. nih.govfrontiersin.org This methodological approach provides a holistic view of nutrient utilization, from whole-body retention to the specific metabolic pathways active in individual tissues. nih.govprinceton.edu

Table 2: Methodological Framework for Animal Model Studies of Xylose Utilization

ComponentMethodologyPurposeRelevant Tissues/SamplesKey Reference Principles
Animal Model & Diet Swine (pig) model fed a controlled diet containing this compound for a specified period.To study metabolism in a model with high physiological relevance to humans.N/A frontiersin.orgnih.gov
Nutrient Tracing Analysis of blood, urine, and tissue samples via mass spectrometry to track the 13C label from this compound into various metabolites.To determine the metabolic fate, retention, and excretion of dietary xylose.Blood, Urine, Liver, Kidney, Jejunum, Muscle nih.govprinceton.edu
Transcriptomics RNA-sequencing of tissue samples.To identify changes in the expression of genes related to metabolic pathways.Liver, Kidney, Jejunum, Muscle frontiersin.orgfrontiersin.org
Proteomics 2D-DIGE and mass spectrometry analysis of tissue protein extracts.To identify changes in the abundance of proteins, particularly metabolic enzymes.Liver, Kidney frontiersin.orgfrontiersin.org

Emerging Frontiers and Future Directions in D 4 13c Xylose Research

Development of Novel Positional and Combinatorial ¹³C-Labeled Xylose Tracers for Enhanced Metabolic Resolution

While D-[4-¹³C]Xylose is a valuable tracer, the development of novel positional and combinatorial ¹³C-labeled xylose tracers is crucial for achieving higher resolution in metabolic flux analysis. The choice of tracer significantly impacts the precision of flux estimates for specific pathways. numberanalytics.com

The use of multiple, parallel labeling experiments with different tracers can significantly improve the accuracy and resolution of ¹³C-MFA. sci-hub.senih.gov For example, combining experiments with [1,2-¹³C]xylose and [5-¹³C]xylose has been used to comprehensively characterize xylose metabolism in E. coli under both aerobic and anaerobic conditions. osti.gov This approach allows for a more robust determination of fluxes, particularly for pathways that are difficult to resolve with a single tracer.

The design of optimal tracer experiments is an active area of research. sci-hub.se Computational tools are being developed to predict which combination of labeled substrates will provide the most information for a given metabolic network. nih.gov This allows researchers to tailor their experimental design to answer specific biological questions with maximum precision.

Future developments in this area will likely involve the synthesis and application of more complex, combinatorially labeled xylose molecules. These advanced tracers, in conjunction with sophisticated analytical techniques like tandem mass spectrometry, will enable the resolution of individual isotopomers (molecules with the same number of ¹³C atoms but at different positions), providing even greater detail about metabolic pathways. nih.gov

Expanding the Scope of D-[4-¹³C]Xylose Research to Address Unexplored Biological Questions and Complex Metabolic Networks

The application of D-[4-¹³C]Xylose and other xylose tracers is expanding beyond the traditional focus on biofuel production in engineered microorganisms. There is growing interest in using these tools to investigate a wider range of biological questions and complex metabolic networks.

For example, ¹³C-MFA with xylose tracers can be used to study the metabolism of non-model organisms that naturally consume xylose, providing insights into their unique metabolic strategies. mdpi.com This includes organisms found in diverse environments, from soil microbes to pathogens that may utilize xylose as a carbon source during infection.

Furthermore, D-[4-¹³C]Xylose can be used to probe the metabolic interactions within microbial communities. In complex ecosystems, different species may specialize in the utilization of different carbon sources. ¹³C-MFA can help to unravel these intricate metabolic networks and understand how xylose metabolism by one organism influences the metabolism of others.

Another emerging area is the study of xylose metabolism in higher organisms, including plants and animals. While xylose is not a major dietary component for most animals, its metabolism is relevant in certain physiological and pathological contexts. D-[4-¹³C]Xylose could be a valuable tool for investigating these processes.

Finally, as metabolic models become more comprehensive, encompassing genome-scale networks, the data from D-[4-¹³C]Xylose experiments can be used to validate and refine these models, leading to a more accurate and predictive understanding of cellular metabolism. osti.govosti.gov

Addressing Current Methodological and Computational Challenges in High-Resolution ¹³C-MFA

Despite significant advances, several methodological and computational challenges remain in achieving high-resolution ¹³C-MFA. duke.edu Addressing these challenges is crucial for realizing the full potential of D-[4-¹³C]Xylose and other isotopic tracers.

Methodological Challenges:

Isotopic and Metabolic Steady State: A key assumption of many ¹³C-MFA approaches is that the system is at both metabolic and isotopic steady state. nih.gov Achieving and verifying this can be difficult, particularly in dynamic systems or with slow-growing organisms. mdpi.com

Compartmentalization: In eukaryotic cells, metabolism is compartmentalized within different organelles (e.g., mitochondria, cytosol). osti.govnih.gov Measuring compartment-specific isotopic labeling is technically challenging and resolving fluxes between compartments remains a significant hurdle. nih.gov

Biomass Composition: The composition of biomass (e.g., proteins, lipids, nucleic acids) can vary with growth conditions, and accurate measurements are essential for calculating the drain of precursors from central metabolism. osti.govd-nb.info

Computational Challenges:

Model Complexity: As metabolic models grow to a genome scale, the computational demands of ¹³C-MFA increase significantly. osti.govduke.edufrontiersin.org Developing more efficient algorithms is essential for handling these large and complex networks. nih.gov

Data Integration and Standardization: Integrating data from different "omics" platforms and standardizing data formats are ongoing challenges. biorxiv.orgfrontiersin.org The development of universal modeling languages like FluxML aims to improve the reproducibility and exchange of ¹³C-MFA models and data. frontiersin.org

Statistical Analysis: Rigorous statistical analysis is necessary to determine the goodness of fit of the model and to calculate accurate confidence intervals for the estimated fluxes. arxiv.org Overfitting the data with overly complex models is a potential pitfall that requires careful statistical evaluation. arxiv.org

Overcoming these challenges will require a combination of new experimental techniques, advanced analytical instrumentation, and more powerful computational tools. Continued innovation in these areas will further enhance the power and precision of ¹³C-MFA, enabling a deeper understanding of the intricate world of cellular metabolism.

Table 2: Chemical Compounds Mentioned

Compound Name
D-[4-¹³C]Xylose
D-Xylose
Glucose
Xylitol (B92547)
D-Xylulose
D-Xylulose-5-phosphate
NADPH
NADH
ATP
Acetyl-CoA
Lactate
Pyruvate
Glutamate (B1630785)
Methionine
Histidine
Aspartate
Alanine (B10760859)
Serine
Valine
Glycine
D-arabitol

Q & A

Q. What strategies mitigate isotopic dilution effects in this compound tracer studies?

  • Answer : Use minimal tracer concentrations (e.g., 0.1–1 mM) to reduce dilution by endogenous unlabeled xylose. Normalize data to internal standards (e.g., ¹³C-glucose) and apply mass balance equations (e.g., Y_{\text{Xylitol}} = \frac{C_{\text{Xylitol}}}{C_0_{\text{Xylose}}}) to correct for dilution .

Q. How do researchers optimize FSC parameters for thermally labile biomolecules like D-xylose?

  • Answer : Set scanning rates >1000 K·s⁻¹ to minimize residence time at high temperatures. Use sensor calibration with indium standards. For decomposition kinetics, apply isoconversional analysis (e.g., Friedman method) to calculate activation energies (~300–600 kJ·mol⁻¹), confirming non-equilibrium degradation pathways .

Q. What genetic engineering approaches enhance xylitol production from this compound in industrial microbes?

  • Answer : Overexpress xylose reductase (XR) and disrupt xylitol dehydrogenase (XDH1) to block xylitol conversion to xylulose. Use CRISPR-Cas9 for precise editing in M. guilliermondii. Monitor ¹³C flux via ¹³C-NMR to confirm pathway blockage and validate yields via HPLC .

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